Cas no 1497426-18-2 (methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate)

Methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate is a chiral ester derivative featuring an amino and an isobutoxy functional group. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantiopurity is critical. The compound’s structure allows for versatile reactivity, serving as a building block in peptide modifications or as an intermediate in drug development. The methyl ester group enhances solubility in organic solvents, facilitating further derivatization, while the branched alkoxy chain may influence lipophilicity and bioavailability. This compound is particularly useful in medicinal chemistry for designing bioactive molecules with tailored pharmacokinetic properties. Proper handling under inert conditions is recommended due to its potential sensitivity to hydrolysis or racemization.
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate structure
1497426-18-2 structure
Product Name:methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate
CAS No:1497426-18-2
MF:C8H17NO3
MW:175.225482702255
CID:5638464
PubChem ID:147861498
Update Time:2025-07-22

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate
    • EN300-28271230
    • 1497426-18-2
    • L-Serine, O-(2-methylpropyl)-, methyl ester
    • Methyl o-isobutylserinate
    • Inchi: 1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
    • InChI Key: HWUGAXPBGUWGTK-ZETCQYMHSA-N
    • SMILES: O(C[C@@H](C(=O)OC)N)CC(C)C

Computed Properties

  • Exact Mass: 175.12084340g/mol
  • Monoisotopic Mass: 175.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • Density: 1.002±0.06 g/cm3(Predicted)
  • Boiling Point: 246.6±20.0 °C(Predicted)
  • pka: 6.04±0.33(Predicted)

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate Pricemore >>

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Additional information on methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate

Exploring Methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate (CAS No. 1497426-18-2): A Versatile Chiral Building Block in Modern Organic Synthesis

In the realm of asymmetric synthesis and pharmaceutical intermediates, methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate (CAS 1497426-18-2) has emerged as a pivotal chiral compound. This L-configuration amino acid derivative, characterized by its ester-functionalized backbone and branched alkoxy side chain, offers unique steric and electronic properties that cater to advanced applications in drug discovery, peptide modification, and enantioselective catalysis. Its molecular structure—featuring a methyl ester group and a 2-methylpropoxy moiety—enhances solubility in organic solvents while maintaining compatibility with biological systems, making it a sought-after reagent in medicinal chemistry.

Recent trends in green chemistry and sustainable synthesis have amplified interest in compounds like 1497426-18-2, as researchers seek eco-friendly alternatives to traditional reagents. The compound’s low toxicity profile and biodegradability align with the pharmaceutical industry’s shift toward FDA-compliant intermediates. Notably, its role in constructing peptidomimetics—a hotspot in anticancer and antiviral drug development—has been highlighted in recent PubMed-indexed studies. Users frequently search for "chiral auxiliaries for asymmetric synthesis" or "amino ester applications in drug design," reflecting its relevance in cutting-edge research.

The synthetic utility of methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate extends to organocatalysis, where its sterically hindered structure facilitates high enantiomeric excess (ee) in C–C bond-forming reactions. A 2023 Journal of Organic Chemistry report demonstrated its efficacy in Michael additions, outperforming conventional catalysts. This aligns with Google Scholar queries such as "improving enantioselectivity with amino esters"—a testament to its growing prominence. Furthermore, its hydrolytic stability under physiological conditions makes it ideal for prodrug formulations, a trending topic in targeted drug delivery systems.

From an industrial perspective, scalability is a key advantage. The compound’s synthesis via enzymatic resolution or asymmetric hydrogenation (patented by major pharma firms) ensures cost-effective production. SEO-optimized terms like "bulk suppliers of CAS 1497426-18-2" or "GMP-grade amino acid esters" underscore commercial demand. Analytical data—including HPLC purity >98% and specific rotation [α]D²⁰ values—are critical for QC protocols, often queried in researchgate discussions.

In conclusion, 1497426-18-2 exemplifies innovation at the intersection of chiral technology and bioactive molecule design. Its adaptability to click chemistry and bioconjugation techniques positions it as a staple in next-gen therapeutics. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound’s customizable side chain will likely fuel further breakthroughs, answering search intents like "new amino ester derivatives 2024."

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